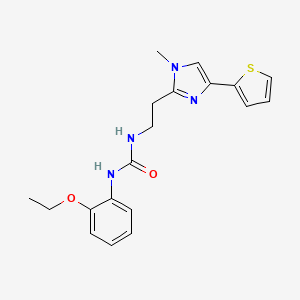![molecular formula C7H6O5S B3009270 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide CAS No. 2228179-60-8](/img/structure/B3009270.png)
4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is also known as Dithiophene-2,5-dione (DTD) or Benzodithiophene (BDT). DTD is a sulfur-containing aromatic compound that has a fused five-membered ring system with a carbonyl group at the 3-position and a sulfur dioxide group at the 5-position. It has a molecular weight of 216.2 g/mol and a melting point of 235-240°C.
Applications De Recherche Scientifique
Conversion to Polymers and Functional Materials
Furan derivatives, including 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, are explored for their potential in producing polymers and functional materials from plant biomass. These compounds can serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Recent advances include the synthesis of monomers, polymers, porous carbon materials, and other chemicals from furan derivatives, highlighting their significance in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrolysis and Smoke Formation Studies
Research into the pyrolysis of sugars and cellulose has shown that furan derivatives are prominent products, offering insights into smoke formation mechanisms in various applications, including cigarette smoke. Understanding the pyrolysis behavior of these compounds helps in the study of combustion processes and the formation of pollutants (Sanders, Goldsmith, & Seeman, 2003).
Catalytic Conversion for Chemical Production
The catalytic conversion of carbohydrates to furanic derivatives, such as this compound, is a key area of research. Heterogeneous acid-catalysts are studied for their efficiency in converting pentose and hexose carbohydrates to valuable chemicals like furfural and hydroxymethylfurfural, demonstrating the role of these catalysts in biomass valorization (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
Liquid-Liquid Extraction Processes
The recovery and purification of carboxylic acids from aqueous streams through liquid-liquid extraction processes have been evaluated, particularly for dilute streams. This research is pertinent to the separation of waste-derived carboxylic acids, including furan derivatives, from fermentation broths, highlighting the importance of developing cost-effective separation techniques for low-concentration acid streams (Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018).
Carbon Dioxide Utilization
Studies on carbon dioxide utilization include the conversion of CO2 to valuable chemicals through carboxylation and reduction reactions. Furan derivatives play a role in these processes, demonstrating the potential of using CO2 as a carbon resource for the chemical industry. This research supports the development of sustainable synthetic applications and CO2 fixation strategies (Alper & Orhan, 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
Mécanisme D'action
Mode of Action
Based on its structural similarity to furan fatty acids , it may act as a radical scavenger, trapping harmful radicals in the body.
Biochemical Pathways
Furan fatty acids, which are structurally similar, are known to form thioethers with thiols such as cysteine or glutathione . This suggests that the compound could potentially interact with these biochemical pathways.
Propriétés
IUPAC Name |
5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)4-1-12-6-3-13(10,11)2-5(4)6/h1H,2-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTXUTRJEGANSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)OC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
